![molecular formula C18H20N2O5S B5775371 methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate is a chemical compound commonly known as MRS2578. It is a selective antagonist of the P2Y6 purinergic receptor, which is a G protein-coupled receptor that plays a vital role in various physiological and pathological processes.
Mécanisme D'action
MRS2578 acts as a selective antagonist of the P2Y6 purinergic receptor. It binds to the receptor and prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes. The P2Y6 purinergic receptor is expressed in various immune cells, such as macrophages and dendritic cells, and plays a crucial role in the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
MRS2578 has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha, in macrophages and dendritic cells. MRS2578 can also reduce the migration and invasion of cancer cells by inhibiting the activation of matrix metalloproteinases. Additionally, MRS2578 has been shown to enhance the phagocytic activity of macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
MRS2578 has several advantages for lab experiments. It is a highly selective antagonist of the P2Y6 purinergic receptor, which allows for precise investigation of the receptor's role in various physiological and pathological processes. MRS2578 is also stable and can be easily synthesized, which makes it a convenient tool for scientific research. However, there are some limitations to the use of MRS2578 in lab experiments. It has a relatively low potency compared to other P2Y6 purinergic receptor antagonists, which may limit its effectiveness in some studies. Additionally, MRS2578 may have off-target effects on other purinergic receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MRS2578. One potential direction is to investigate the therapeutic potential of P2Y6 purinergic receptor antagonists in various diseases, such as cancer and inflammatory disorders. Another direction is to explore the role of P2Y6 purinergic receptor in the regulation of immune response and inflammation in different tissues and organs. Additionally, the development of more potent and selective P2Y6 purinergic receptor antagonists may enhance the effectiveness of future studies.
Méthodes De Synthèse
The synthesis of MRS2578 involves the reaction between 4-aminobenzoic acid and 4-methylphenylsulfonyl chloride, which forms 4-[(4-methylphenyl)sulfonyl]aniline. This intermediate compound then reacts with N-tert-butoxycarbonyl-beta-alanine and methyl chloroformate to form MRS2578.
Applications De Recherche Scientifique
MRS2578 has been extensively studied in various scientific research applications. It has been used as a tool to investigate the role of P2Y6 purinergic receptor in different physiological and pathological processes, including inflammation, immune response, and cancer. MRS2578 has also been used to evaluate the therapeutic potential of P2Y6 purinergic receptor antagonists in various diseases.
Propriétés
IUPAC Name |
methyl 4-[3-[(4-methylphenyl)sulfonylamino]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-13-3-9-16(10-4-13)26(23,24)19-12-11-17(21)20-15-7-5-14(6-8-15)18(22)25-2/h3-10,19H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPCSWJCEUPKLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.